molecular formula C9H16Cl2O2 B14620150 1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane CAS No. 57976-69-9

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane

Cat. No.: B14620150
CAS No.: 57976-69-9
M. Wt: 227.12 g/mol
InChI Key: IHOMMGDPUKLQER-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is an organochlorine compound with a cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane can be synthesized through the reaction of ethyl vinyl ether with chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in an ice bath, followed by the addition of a sodium hydroxide solution. The mixture is then stirred at room temperature for an extended period before being quenched with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted cyclopropane derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids or ketones.

    Reduction: Formation of cyclopropane alcohols or hydrocarbons.

Scientific Research Applications

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine pesticide with similar structural features.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar chemical properties.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with comparable reactivity

Uniqueness

1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is unique due to its specific cyclopropane ring structure and the presence of diethoxymethyl and methyl groups

Properties

CAS No.

57976-69-9

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

1,1-dichloro-2-(diethoxymethyl)-3-methylcyclopropane

InChI

InChI=1S/C9H16Cl2O2/c1-4-12-8(13-5-2)7-6(3)9(7,10)11/h6-8H,4-5H2,1-3H3

InChI Key

IHOMMGDPUKLQER-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1C(C1(Cl)Cl)C)OCC

Origin of Product

United States

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